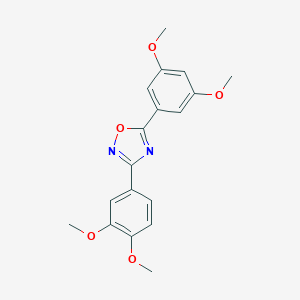
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, also known as DMDO, is a chemical compound that has gained a significant amount of attention in the scientific community due to its potential applications in various fields of research. DMDO is an oxadiazole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays a crucial role in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is its versatility in various fields of scientific research. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has shown potential as a therapeutic agent, fluorescent probe, and imaging agent. However, one of the limitations of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is its low solubility, which can limit its use in certain applications.
Orientations Futures
There are numerous future directions for 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole research, including exploring its potential as a therapeutic agent for various diseases, developing new synthesis methods to improve its solubility and efficacy, and investigating its potential as a fluorescent probe for imaging biological systems. Further research is also needed to fully understand the mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole and its potential side effects.
Conclusion:
In conclusion, 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a versatile chemical compound that has shown potential in various fields of scientific research. Its potential applications in medicinal chemistry, imaging, and disease diagnosis make it an attractive compound for further research. While there are still limitations to its use, 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has shown promising results in scientific research, and further investigation is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved using various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 3,5-dimethoxybenzoyl isothiocyanate in the presence of pyridine. Both methods have shown to be effective in synthesizing 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole with high yields.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has also shown potential as a fluorescent probe for imaging biological systems.
Propriétés
Nom du produit |
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
|---|---|
Formule moléculaire |
C18H18N2O5 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-12(8-14(10-13)22-2)18-19-17(20-25-18)11-5-6-15(23-3)16(9-11)24-4/h5-10H,1-4H3 |
Clé InChI |
WHPMCQWTIGNSBF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B301791.png)
![5-[(5-{4-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301793.png)
![2-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B301794.png)
![4-chloro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B301795.png)
![3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B301797.png)
![Isopropyl 2-chloro-5-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B301798.png)
![2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B301800.png)
![N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B301801.png)
![methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301803.png)
![methyl 4-{[(2Z,5E)-3-methyl-4-oxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301805.png)
![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301807.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)